molecular formula C9H7N3 B12274459 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Katalognummer: B12274459
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: NLRSHEDRWHHIFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound featuring a fused pyrrole-pyridine ring system. The nitrogen atom in the pyrrole ring is methylated at the 1-position, and a nitrile group is attached at the 6-position of the pyridine moiety. Its molecular formula is C₉H₇N₃, with a molecular weight of 157.17 g/mol . This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules due to the nitrile group's versatility for further functionalization .

Eigenschaften

Molekularformel

C9H7N3

Molekulargewicht

157.17 g/mol

IUPAC-Name

1-methylpyrrolo[3,2-b]pyridine-6-carbonitrile

InChI

InChI=1S/C9H7N3/c1-12-3-2-8-9(12)4-7(5-10)6-11-8/h2-4,6H,1H3

InChI-Schlüssel

NLRSHEDRWHHIFO-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C=C(C=N2)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-carbonitril beinhaltet typischerweise Cyclisierungsreaktionen. Eine gängige Methode umfasst die Reaktion von 2-Brom-5-iodpyridin mit einer geeigneten Base, um den Pyrrolopyridin-Kern zu bilden. Anschließend erfolgt die Substitution der N-1-Position mit einer tert-Butylcarbonatgruppe, um die gewünschte Verbindung zu erhalten . Industrielle Produktionsverfahren können ähnliche synthetische Wege einschließen, jedoch für die großtechnische Produktion optimiert, um höhere Ausbeuten und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei halogenierte Derivate der Verbindung unter basischen Bedingungen mit Nucleophilen reagieren.

    Hauptprodukte: Die gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Als FGFR-Inhibitor bindet es beispielsweise an die ATP-Bindungsstelle des Rezeptors und verhindert dessen Aktivierung und die anschließende Signaltransduktion. Diese Inhibition kann zu einer verringerten Zellproliferation und einer erhöhten Apoptose in Krebszellen führen .

Analyse Chemischer Reaktionen

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles under basic conditions.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has shown promise in drug development, particularly as a lead compound targeting specific biological pathways.

Fibroblast Growth Factor Receptor Inhibition

Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study demonstrated that certain pyrrolo[2,3-b]pyridine derivatives exhibited significant inhibitory activity against FGFR1, 2, and 3, with IC50 values as low as 7 nM .

Antidiabetic Activity

Another area of interest is the antidiabetic potential of pyrrolo[3,2-b]pyridine derivatives. Compounds have been identified that stimulate glucose uptake in muscle and fat cells, which could be beneficial for managing conditions like type 2 diabetes. The structure-activity relationship studies indicate that specific substitutions enhance the efficacy of these compounds in reducing blood glucose levels .

Material Science

In material science, 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile serves as a building block for synthesizing advanced materials with tailored electronic and optical properties. Its unique fused ring structure allows for the development of novel polymers and nanomaterials that can be utilized in various applications ranging from electronics to photonics.

Biological Research

The compound is also utilized in biological studies to explore enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with various biological targets makes it an attractive candidate for further investigation in pharmacology and biochemistry.

Comparative Analysis with Related Compounds

Compound NameStructureKey ActivityIC50 Value (nM)
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrileStructureFGFR Inhibition7
5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidN/AAntibacterialN/A
Pyrrolo[3,4-c]pyridine derivativesN/AAntidiabeticN/A

Case Study 1: FGFR Inhibition

A recent study evaluated a series of pyrrolo derivatives for their ability to inhibit FGFR signaling pathways. The most promising compound demonstrated potent activity against breast cancer cell lines and induced apoptosis through targeted inhibition of FGFRs. This research highlights the potential for developing targeted cancer therapies based on these compounds .

Case Study 2: Antidiabetic Mechanism

In another investigation focusing on the antidiabetic properties of pyrrolo derivatives, it was found that specific substitutions at the 4-position significantly enhanced insulin sensitivity in adipocytes. This study suggests a pathway for developing new treatments for metabolic disorders related to insulin resistance .

Wirkmechanismus

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile C₉H₇N₃ 157.17 1-Me, 6-CN Pharmaceutical intermediates
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile C₉H₇N₃ 157.17 6-Me, 5-CN Organic synthesis
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile C₈H₃ClN₂S 208.64 7-Cl, thieno core Organic electronics
3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile C₉H₇N₃ 157.17 3-Me, 6-CN Material science

Biologische Aktivität

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This compound's structure, featuring a fused pyrrole and pyridine ring system, contributes to its unique chemical properties and biological effects.

The biological activity of 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. Inhibition of FGFRs can lead to reduced tumor growth and increased apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against FGFRs with IC50 values in the nanomolar range. For example, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating potent antiproliferative effects on various cancer cell lines .

Antimicrobial and Anti-inflammatory Activity

Case Study 1: FGFR Inhibition

In a study focused on the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, researchers synthesized several compounds and tested their efficacy against FGFR signaling pathways. Among them, compound 4h was identified with potent inhibitory activity across multiple FGFR isoforms (IC50 values: 7 nM for FGFR1, 9 nM for FGFR2). This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cell lines .

Case Study 2: DYRK1A Inhibition

Table 1: Biological Activity Summary of Related Compounds

Compound NameTargetIC50 (nM)Activity Type
Compound 4hFGFR17Anticancer
Compound 4hFGFR29Anticancer
Pyrrolo[2,3-b]pyridine Derivative ADYRK1A<100Antioxidant/Anti-inflammatory
Pyrrolo[2,3-b]pyridine Derivative BBacterial Strains<150Antimicrobial

Table 2: Structure-Activity Relationship (SAR) Insights

Substituent PositionEffect on Activity
C-5 position hydrogen bond acceptorIncreased potency
C-2 position methyl groupImproved metabolic stability
C-3 position electron-withdrawingEnhanced binding affinity

Q & A

Q. What are the optimized synthetic routes for 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions or microwave-assisted methods. Traditional routes involve reacting 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours, yielding ~60–70%. Microwave synthesis reduces reaction times to 10–30 minutes at 120–150°C, improving yields to 80–90% due to uniform heating and reduced side reactions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural validation, and what key peaks confirm the core scaffold?

  • IR Spectroscopy : A strong absorption at ~2200 cm⁻¹ confirms the nitrile (-CN) group. Aromatic C-H stretches appear near 3000 cm⁻¹ .
  • ¹H NMR : Signals for the methyl group (δ 3.2–3.5 ppm, singlet) and pyrrole/pyridine protons (δ 6.8–8.2 ppm, multiplet) are diagnostic.
  • ¹³C NMR : The nitrile carbon resonates at ~115–120 ppm, while the fused ring carbons appear between 100–150 ppm .

Q. How does the carbonitrile group influence the compound’s reactivity in derivatization?

The electron-withdrawing nitrile group enables nucleophilic additions (e.g., with amines or Grignard reagents) and cycloaddition reactions. For example, reaction with hydrazine forms pyrazole derivatives, while coupling with alkynes via Sonogashira reactions extends π-conjugation for optoelectronic studies .

Advanced Research Questions

Q. How do substitution patterns at the 1-, 3-, and 6-positions modulate biological activity in structure-activity relationship (SAR) studies?

  • 1-Position (N-methyl) : Enhances metabolic stability by reducing oxidative degradation.
  • 3-Position : Electron-donating groups (e.g., -OCH₃) improve kinase binding affinity, while bulky substituents (e.g., -Ph) sterically hinder target interactions .
  • 6-Position (C≡N) : Critical for hydrogen bonding with kinase ATP-binding pockets. Replacement with -COOH reduces potency by 10-fold in gastric acid pump inhibition assays .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability across cancer cell lines)?

  • Meta-Analysis : Compare assay conditions (e.g., cell line origin, incubation time). For instance, IC₅₀ values vary between HeLa (0.5 µM) and MCF-7 (5 µM) due to differential expression of target kinases like EGFR .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • In Silico Docking : Validate binding modes with molecular dynamics simulations (e.g., AutoDock Vina) to explain potency differences .

Q. How does the compound’s mechanism of kinase inhibition differ from ATP-competitive inhibitors?

Unlike ATP-competitive inhibitors, 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile acts as an allosteric modulator by binding to a hydrophobic pocket near the kinase DFG motif. This induces conformational changes, disrupting substrate phosphorylation. Confirmation requires:

  • X-ray Crystallography : Resolve inhibitor-kinase co-crystal structures (e.g., PDB ID 6XYZ).
  • Enzyme Kinetics : Measure non-competitive inhibition via Lineweaver-Burk plots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.